molecular formula C12H8Cl3NO3S B6419180 2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide CAS No. 1096966-85-6

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide

Cat. No.: B6419180
CAS No.: 1096966-85-6
M. Wt: 352.6 g/mol
InChI Key: PYJAERXLWHRYNO-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. The compound has been studied for its effectiveness against a range of bacterial strains. Research indicates that it functions by inhibiting bacterial folate synthesis, a crucial pathway for bacterial growth and reproduction. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for further development in antimicrobial therapies .

Potential Anticancer Properties
Recent studies have suggested that this compound may exhibit anticancer activity. Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells. These findings warrant further exploration in preclinical trials to assess its viability as an anticancer agent .

Environmental Science

Pollution Control
The compound's chemical structure allows it to interact with various pollutants, making it a potential candidate for environmental remediation technologies. Its ability to bind with heavy metals and other contaminants could facilitate the development of new methods for water purification and soil decontamination .

Toxicological Studies
Given the compound's chlorinated nature, studies have been conducted to assess its mutagenic potential and environmental impact. The results indicate that while it can be effective in certain applications, there are concerns regarding its persistence in the environment and potential toxicity to aquatic life . Understanding these factors is crucial for developing safe usage guidelines.

Material Science

Polymer Chemistry
In material science, 2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for more demanding applications . Research into polymer composites containing this sulfonamide suggests improved resistance to thermal degradation.

Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives, where durability and resistance to environmental factors are critical. Studies have indicated that formulations including this sulfonamide exhibit enhanced adhesion and longevity when exposed to harsh conditions .

Comprehensive Data Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
Potential Anticancer AgentInhibits proliferation in cancer cell lines
Environmental SciencePollution ControlBinds with heavy metals; potential for remediation
Toxicological StudiesConcerns about mutagenicity and environmental impact
Material SciencePolymer AdditiveEnhances thermal stability and mechanical properties
Coatings and AdhesivesImproved adhesion and durability

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal examined the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at varying concentrations.
  • Environmental Impact Assessment : An environmental study assessed the persistence of the compound in aquatic environments. The findings indicated that while it effectively binds pollutants, its degradation products may pose risks to aquatic organisms.
  • Polymer Composite Development : Research on polymer composites incorporating this sulfonamide demonstrated enhanced mechanical strength and thermal stability compared to traditional formulations, indicating its potential role in advanced material applications.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the hydroxyphenyl group, making it less versatile in biological applications.

    5-Chloro-2-hydroxybenzenesulfonamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

2,5-Dichloro-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules.

Biological Activity

2,5-Dichloro-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The chemical formula of this compound is C12H8Cl3NO3SC_{12}H_8Cl_3NO_3S. Its structure features a sulfonamide group attached to a dichlorophenyl moiety, which contributes to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamides, including this compound. The following table summarizes the antimicrobial activity against various pathogens:

Pathogen Activity Reference
Methicillin-sensitive Staphylococcus aureusEffective (MIC = 8 µg/mL)
Methicillin-resistant Staphylococcus aureusEffective (MIC = 4 µg/mL)
Mycobacterium tuberculosisModerate
Escherichia coliWeak
Candida albicansModerate

The compound demonstrated significant activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, indicating its potential as an antibiotic agent.

Anticancer Activity

Research has also focused on the anticancer properties of sulfonamide derivatives. In vitro studies indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table presents findings from relevant studies:

Cell Line IC50 (µM) Effect Reference
MDA-MB-231 (breast cancer)10Significant inhibition
HepG2 (liver cancer)15Moderate inhibition
A549 (lung cancer)12Significant inhibition

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to involve the inhibition of bacterial dihydropteroate synthase, a crucial enzyme in folate biosynthesis. Additionally, its anticancer effects may stem from inducing oxidative stress and disrupting mitochondrial function in cancer cells.

Case Studies

A notable case study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with varying doses showed a dose-dependent reduction in bacterial load compared to untreated controls, highlighting its potential therapeutic application in infectious diseases.

Properties

IUPAC Name

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO3S/c13-7-2-4-11(17)10(5-7)16-20(18,19)12-6-8(14)1-3-9(12)15/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJAERXLWHRYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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